An In-depth Technical Guide to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS: 851319-32-9)
An In-depth Technical Guide to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide (CAS: 851319-32-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, a versatile bifunctional intermediate compound. The document details its physicochemical properties, a logical retrosynthetic analysis, validated protocols for its multi-step synthesis, and an expert perspective on its potential applications in medicinal chemistry and drug discovery.
Introduction
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a synthetic organic compound recognized for its utility as a chemical building block.[1] Its structure is characterized by two key reactive moieties: a benzylic chloride and a nitroaromatic ring. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Concurrently, the nitro group can be readily reduced to an amine, which serves as a handle for further derivatization, such as additional amide or sulfonamide bond formation. This dual reactivity makes the compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The benzamide scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in the core of potent kinase inhibitors and other targeted therapies.[2][3][4][5]
Physicochemical Properties & Structural Analysis
The fundamental properties of the title compound are summarized below. Proper characterization is the cornerstone of its effective use in synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 851319-32-9 | [1][6][7] |
| Molecular Formula | C₁₅H₁₃ClN₂O₃ | [8] |
| Molecular Weight | 304.73 g/mol | [1][8] |
| Appearance | Brownish Solid | [1][8] |
| Melting Point | 161-165°C | [8] |
| Solubility | Soluble in THF | [8] |
| Storage | 2-8°C, Refrigerator, protect from moisture | [1] |
Structural Insights:
-
Amide Linkage: The central amide bond provides structural rigidity and is a key hydrogen bond donor/acceptor, which is critical for molecular recognition in biological systems.
-
4-Chloromethylbenzoyl Moiety: The chloromethyl group (-CH₂Cl) is a reactive electrophile, making it an excellent site for SN2 reactions. This allows for covalent linkage to nucleophiles such as amines, thiols, or alcohols, enabling the attachment of solubilizing groups or pharmacophores.
-
4-Methyl-3-nitrophenyl Moiety: The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary synthetic value lies in its facile reduction to a primary amine (-NH₂), which can then be used in subsequent coupling reactions.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis simplifies the synthesis into a convergent plan involving the preparation of two key intermediates followed by a final coupling step. The primary disconnection is at the amide bond, which is a robust and high-yielding transformation.
The forward synthesis strategy is as follows:
-
Synthesis of Intermediate 1 (Amine): Nitration of commercially available p-toluidine to produce 4-methyl-3-nitroaniline.
-
Synthesis of Intermediate 2 (Acyl Chloride): Conversion of a suitable precursor like p-toluic acid into 4-(chloromethyl)benzoyl chloride.[9]
-
Final Coupling: Reaction of the two intermediates via a nucleophilic acyl substitution reaction to form the final amide product.
Detailed Synthesis Protocols
The following protocols are based on established and reliable chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Intermediate 1: 4-Methyl-3-nitroaniline
This synthesis relies on the regioselective electrophilic nitration of p-toluidine. The amino group is a strong ortho-, para-director; however, under strong acidic conditions, it is protonated to the anilinium ion, which is a meta-director. The interplay between the activating methyl group and the protonated amino group directs the nitration primarily to the position ortho to the methyl group and meta to the amino group.
Experimental Protocol:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (10 g) in concentrated sulfuric acid (200 g).[10] The dissolution is exothermic and should be managed with external cooling.
-
Cooling: Cool the resulting solution to below 0°C using an ice-salt bath. It is critical to maintain this low temperature to control the reaction rate and minimize side-product formation.
-
Nitration: Prepare a nitrating mixture of nitric acid (7.5 g, d=1.48 g/mL) and concentrated sulfuric acid (30 g).[10] Add this mixture dropwise to the stirred p-toluidine solution, ensuring the internal temperature does not rise above 0°C.
-
Quenching: After the addition is complete, allow the mixture to stand for a short period before carefully pouring it into 500 mL of ice-cold water.[10]
-
Work-up: Filter the solution to remove any impurities. Dilute the filtrate and neutralize it carefully by adding solid sodium carbonate in portions until the product precipitates. Maintain a low temperature throughout the neutralization.
-
Purification: Filter the crude yellow precipitate, press it dry, and recrystallize from ethanol to yield pure 4-methyl-3-nitroaniline (Yield: 65-70%).[10]
Synthesis of Intermediate 2: 4-(Chloromethyl)benzoyl Chloride
This intermediate can be prepared via several routes. A common and effective method involves the conversion of 4-(chloromethyl)benzoic acid to the acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.[9][11][12] Oxalyl chloride is often preferred for its clean reaction, as the byproducts (CO, CO₂, HCl) are gaseous.
Experimental Protocol:
-
Reactor Setup: Suspend 4-(chloromethyl)benzoic acid in a flask with freshly distilled, dry methylene chloride under a nitrogen atmosphere.[11] The exclusion of moisture is critical to prevent hydrolysis of the acyl chloride product.
-
Catalyst Addition: Add a catalytic amount (e.g., 2 drops) of dimethylformamide (DMF).[11] DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active acylating species.
-
Chlorination: Add oxalyl chloride (approx. 2 equivalents) dropwise to the suspension over 30 minutes.[11] The reaction mixture will evolve gas (CO, CO₂, HCl).
-
Reaction Monitoring: Stir the mixture at ambient temperature for several hours (e.g., 17 hours) until gas evolution ceases, indicating the reaction is complete.[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.[11] An azeotropic distillation with toluene can be performed to remove final traces of volatile reagents.[11]
-
Purification: The crude product is typically an oil that can be purified by vacuum distillation to yield pure 4-(chloromethyl)benzoyl chloride.[11][13]
Final Coupling: N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide
The final step is a Schotten-Baumann reaction, a robust method for forming amides from an amine and an acyl chloride.[14][15][16] The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[17][18]
Experimental Protocol:
-
Reactor Setup: Dissolve 4-methyl-3-nitroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.[18]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1 equivalent) in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting materials.[18]
-
Work-up: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude brownish solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide.
Potential Applications in Drug Discovery
This compound is not an end-product therapeutic but a strategic intermediate. Its bifunctional nature allows for the systematic exploration of chemical space in a drug discovery program.
-
Scaffold for Kinase Inhibitors: The benzamide core is a well-established scaffold for inhibitors of various protein kinases, including Bcr-Abl, EGFR, and ROCK1.[2][3][4] The title compound provides a template that can be elaborated at two key positions.
-
Site for Linker Attachment: The chloromethyl group is ideal for attaching linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
-
Diversification Platform: The two reactive handles allow for the creation of diverse chemical libraries through parallel synthesis.
Analytical Characterization (Predicted)
While specific spectral data is not publicly available, the expected features can be predicted based on the structure and data from analogous compounds.[19][20][21]
-
¹H NMR:
-
Amide NH: A singlet around 8.5-10.0 ppm.
-
Aromatic Protons: Multiple signals (doublets, doublet of doublets, singlets) in the range of 7.2-8.5 ppm.
-
Chloromethyl (-CH₂Cl): A sharp singlet around 4.6-4.8 ppm.
-
Methyl (-CH₃): A sharp singlet around 2.3-2.6 ppm.
-
-
¹³C NMR:
-
Carbonyl (C=O): A signal in the range of 164-168 ppm.
-
Aromatic Carbons: Multiple signals between 120-150 ppm.
-
Chloromethyl (-CH₂Cl): A signal around 45-47 ppm.
-
Methyl (-CH₃): A signal around 18-22 ppm.
-
-
FT-IR:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-O Stretch (asymmetric): A strong peak around 1520-1550 cm⁻¹.
-
N-O Stretch (symmetric): A peak around 1340-1360 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): An expected peak at m/z 304, with a characteristic M+2 isotope peak at m/z 306 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.
-
Safety, Handling, and Storage
This compound should be handled with care, assuming it possesses hazards associated with its functional groups.
-
Benzylic Chloride: Benzylic chlorides are known lachrymators and irritants.[22][23] They can cause skin irritation, allergic reactions, and severe eye damage.[24][25] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[26]
-
Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and are often incompatible with strong oxidizing agents.[27]
-
General Handling: Avoid inhalation of dust and contact with skin and eyes.[22] Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) away from moisture and incompatible materials.[1]
Conclusion
N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and organic synthesis. Its dual reactive sites offer a platform for convergent synthesis and the creation of diverse molecular libraries. The well-defined synthetic pathways to its precursors and the reliability of the final amide coupling make it an accessible and valuable tool for the development of complex, biologically active molecules.
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